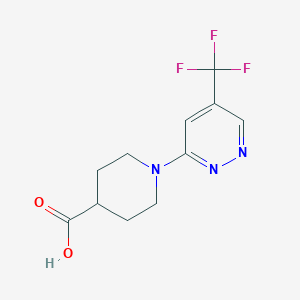

1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H12F3N3O2. It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring bearing a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-(5-(trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid exhibit promising anticancer properties. For instance, compounds containing similar structures have shown to inhibit cell proliferation in various cancer cell lines, including:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

In a specific study, IC50 values for these compounds ranged between 20 to 30 µM, indicating moderate to strong activity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against several bacterial strains and fungi. For example:

- E. coli : IC50 of approximately 15 µM

- Candida albicans : Notable inhibition observed at concentrations as low as 10 µg/ml

This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in pain signaling pathways like the TRPV1 receptor. The inhibition constant (IC50) was found to be around 30 nM, indicating high potency and suggesting its potential use in pain management therapies .

Case Study 1: Anticancer Evaluation

In a study conducted on various derivatives of this compound, researchers tested its efficacy against human cancer cell lines. The results indicated significant inhibition of cell growth across multiple lines, with specific emphasis on prostate and lung cancers. The findings support further investigation into this compound's mechanism of action and potential therapeutic uses .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile against TRPV1 receptors revealed that modifications to the trifluoromethyl group significantly enhanced inhibitory potency. This finding highlights the importance of structural optimization in developing effective analgesics based on this compound .

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperidine ring provides structural rigidity, while the carboxylic acid group facilitates interactions with active sites through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid

- 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

- 1-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid

Comparison: 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to pyridine, triazole, or thiadiazole rings. These differences influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12F3N3O2 and a molecular weight of approximately 275.23 g/mol. The trifluoromethyl group attached to the pyridazine ring enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antagonism of Ion Channels : Compounds in this class have been studied for their ability to modulate ion channels, particularly the TRPV1 receptor, which is involved in pain sensation and inflammatory responses . For instance, a related compound demonstrated significant antagonistic activity against TRPV1, suggesting potential analgesic applications.

- Neuropharmacological Effects : The structural features of this compound may confer neuropharmacological properties, potentially impacting neurotransmitter systems and offering avenues for treating neurological disorders .

Table 1: Comparison of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

- Ion Channel Modulation : The compound may interact with specific ion channels, leading to altered cellular excitability and neurotransmitter release. This is particularly relevant in pain pathways where TRPV1 plays a crucial role .

Synthesis and Optimization

The synthesis of this compound can be approached through various synthetic routes. These typically involve:

- Formation of the Pyridazine Ring : Utilizing trifluoromethylation techniques to introduce the CF₃ group.

- Piperidine Synthesis : Employing standard piperidine synthesis methods to incorporate the piperidine moiety.

- Carboxylic Acid Functionalization : Finalizing the synthesis by introducing the carboxylic acid group, which is crucial for biological activity.

Optimization of these steps is essential to enhance yield and purity, often requiring iterative adjustments in reaction conditions.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds related to this compound:

- TRPV1 Antagonists : Research has shown that compounds with similar structures can effectively inhibit TRPV1 activation in vitro and in vivo, demonstrating their potential as antitussive agents .

- Neuroactive Compounds : Investigations into related piperidine derivatives have revealed their ability to modulate neurotransmitter systems, suggesting applications in treating conditions like anxiety and depression .

Properties

Molecular Formula |

C11H12F3N3O2 |

|---|---|

Molecular Weight |

275.23 g/mol |

IUPAC Name |

1-[5-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-15-6-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) |

InChI Key |

UTXINRZBAYUEPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.